2-Benzylidene-1H-indene-1,3(2H)-dione (CAS 5381-33-9) is a highly conjugated, electron-deficient activated olefin characterized by a rigid 1,3-indandione core and a benzylidene moiety [1]. In scientific and industrial procurement, it is primarily sourced as a specialized Michael acceptor, a reference electrophile for constructing polar reactivity scales, and a highly active 1,3-dipolarophile [2]. Its unique combination of an accessible cathodic reduction potential and strong electrophilicity makes it a critical building block for synthesizing complex spiro-heterocycles and executing precise electrochemical transformations where unactivated olefins or simpler enones lack the required reactivity [1].
Substituting 2-benzylidene-1H-indene-1,3(2H)-dione with generic electron-rich arylidene analogs (such as p-methoxybenzylidene derivatives) drastically reduces the electrophilic character of the C-β position, which completely inhibits essential domino cycloadditions and Michael additions [1]. Furthermore, replacing the strongly electron-withdrawing 1,3-indandione core with simpler acyclic chalcones alters the cathodic reduction potential, preventing the mild, chemical-oxidant-free electrochemical reductions required to form highly substituted spirocyclopentanoles [2]. Consequently, buyers targeting specific spirocyclic scaffolds or precise electrochemical transformations must procure the exact unsubstituted or specifically halogenated benzylidene core to maintain the required reactivity profile[1].
In the synthesis of complex dispiro-indenone scaffolds via domino cycloaddition with α,β-unsaturated aldimines, the unsubstituted 2-benzylidene-1,3-indandione demonstrates optimal electrophilicity, yielding the desired spiropolycycles in moderate to good yields (up to 86% for closely related halogenated/unsubstituted variants) [1]. In stark contrast, generic substitution with electron-donating groups (e.g., p-methoxy-2-benzylidene-1,3-indandione) completely shuts down the reaction, resulting in a 0% yield of the target spirocycle because the electron-donating substituent critically decreases the electrophilic character of the 1,3-dipolarophile [1].
| Evidence Dimension | Yield of target spiropolycycle in domino cycloaddition |
| Target Compound Data | Unsubstituted 2-benzylidene-1,3-indandione (Yields up to 86%) |
| Comparator Or Baseline | p-Methoxy substituted analog (0% yield; reaction fails) |
| Quantified Difference | Complete loss of reactivity (86% vs 0%) upon electron-rich substitution |
| Conditions | Reaction with α,β-unsaturated aldimines in acetonitrile at room temperature |
Buyers synthesizing complex spirocyclic drug scaffolds must procure the unsubstituted or electron-withdrawn variants, as generic electron-rich analogs lack the electrophilicity required for the transformation.
2-Benzylidene-1,3-indandione exhibits a highly accessible cathodic reduction potential of -1.06 V (vs Ag/AgCl) when utilizing a combined nBu4NBF4/nBu4NOTs electrolyte system [1]. This is significantly lower than the potentials required for unactivated olefins or standard mono-enones, which typically require potentials more negative than -2.0 V to form radical anions [1]. This specific, mild reduction potential enables the efficient electrochemical reductive bimolecular cycloaddition of the compound to form spirocyclopentanoles bearing five contiguous stereocenters in 72-76% yield, without the need for harsh external chemical reductants [1].
| Evidence Dimension | Cathodic reduction potential (V vs Ag/AgCl) |
| Target Compound Data | 2-benzylidene-1,3-indandione (-1.06 V) |
| Comparator Or Baseline | Standard unactivated olefins/mono-enones (< -2.0 V) |
| Quantified Difference | Requires ~1.0 V less cathodic potential for radical anion generation |
| Conditions | Cyclic voltammetry in MeCN/H2O with combined nBu4NBF4/nBu4NOTs electrolytes |
Allows process chemists to perform mild, chemical-oxidant-free, gram-scale electrochemical synthesis without over-reducing sensitive functional groups.
For industrial and scalable laboratory procurement, the manufacturability of the 2-benzylidene-1,3-indandione scaffold is highly optimized for green chemistry protocols[1]. Synthesized via concentrated solar radiation (CSR) in PEG-400, the formation of this specific compound achieves an exceptional Atom Economy of 85.4% and a Carbon Efficiency of 100%, with a remarkably low E-factor of 0.55 [1]. Compared to traditional thermal Knoevenagel condensations that rely on volatile organic solvents and basic catalysts, this catalyst-free protocol yields the target compound in 81% isolated yield within just 10 minutes, demonstrating superior processability and environmental sustainability[1].
| Evidence Dimension | Green Chemistry Metrics (Atom Economy & E-factor) |
| Target Compound Data | 2-benzylidene-1,3-indandione via CSR (85.4% AE, 0.55 E-factor) |
| Comparator Or Baseline | Traditional thermal Knoevenagel condensation (requires VOCs and catalysts, higher E-factor) |
| Quantified Difference | 100% Carbon Efficiency and elimination of hazardous reagents/catalysts |
| Conditions | Reaction in PEG-400 under concentrated solar radiation (CSR) for 10 minutes |
Proves the compound can be manufactured or processed using highly sustainable, low-waste protocols, making it an ideal candidate for environmentally conscious procurement and scale-up.
In the quantification of polar organic reactivity, 2-benzylidene-1,3-indandione serves as a foundational reference electrophile [1]. Because its rigid, highly conjugated structure prevents transition state stabilization via hydrogen bonding (unlike amine additions to less rigid acceptors), it provides highly reliable, purely sterico-electronic second-order rate constants [1]. When compared to the benzhydrylium ion reference, the addition of 50% water to DMSO increases the electrophilicity of 2-benzylidene-1,3-indandione by approximately one order of magnitude, a precise solvent effect that is critical for calibrating nucleophile parameters across different media[1].
| Evidence Dimension | Electrophilicity parameter sensitivity to solvent (DMSO vs DMSO/H2O) |
| Target Compound Data | 2-benzylidene-1,3-indandione (1 order of magnitude increase in electrophilicity) |
| Comparator Or Baseline | Benzhydrylium ion reference (baseline stability) |
| Quantified Difference | 10-fold increase in reactivity in aqueous mixtures |
| Conditions | Second-order rate constant measurements in DMSO and DMSO/H2O (50/50) |
Procurement of this exact compound is mandatory for research groups needing to calibrate new nucleophiles against the globally recognized Mayr electrophilicity scales.
Leveraging its highly accessible -1.06 V reduction potential, 2-benzylidene-1,3-indandione is the optimal precursor for the green, gram-scale electrochemical synthesis of complex spirocyclopentanoles bearing vicinal tetrasubstituted stereocenters, avoiding the need for harsh chemical reductants [1].
Due to its strict requirement for high electrophilicity at the C-β position, the unsubstituted compound is the obligate 1,3-dipolarophile for domino cycloadditions with α,β-unsaturated aldimines, where electron-rich generic substitutes completely fail to react [2].
Its compatibility with concentrated solar radiation (CSR) in PEG-400 allows for highly sustainable, catalyst-free manufacturing with 100% carbon efficiency, making it an ideal model compound for developing eco-friendly industrial scale-up protocols [3].
Serving as a foundational reference electrophile, it is strictly required by physical organic chemists to calibrate nucleophilicity parameters and measure precise solvent effects (e.g., in DMSO/H2O mixtures) against the globally recognized Mayr scales [4].
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